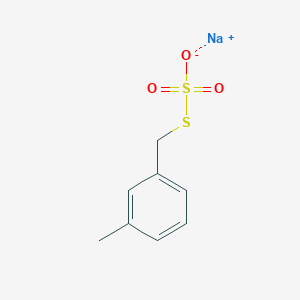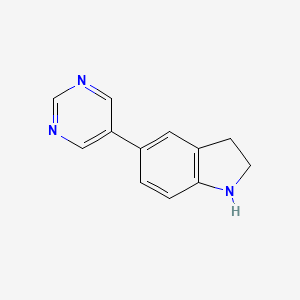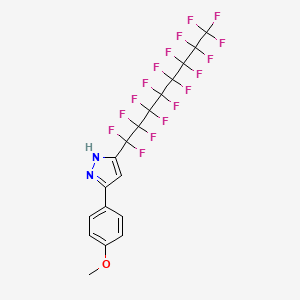
5-(4-Methoxyphenyl)-3-perfluorooctyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-3-perfluorooctyl-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methoxyphenyl group and a perfluorooctyl chain, which impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-perfluorooctyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 4-methoxyphenyl group.
Introduction of the Perfluorooctyl Chain: The perfluorooctyl chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a perfluorooctyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenyl)-3-perfluorooctyl-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The perfluorooctyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-3-perfluorooctyl-1H-pyrazole: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)-3-perfluorooctyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The perfluorooctyl chain can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
5-(4-Methoxyphenyl)-3-perfluorooctyl-1H-pyrazole: can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: Similar in structure but contains an indole ring instead of a pyrazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring, which has different electronic properties compared to the pyrazole ring.
5-(4-Methoxyphenyl)-1H-pyrazole: Lacks the perfluorooctyl chain, resulting in different physical and chemical properties.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C18H9F17N2O |
|---|---|
Poids moléculaire |
592.2 g/mol |
Nom IUPAC |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3-(4-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C18H9F17N2O/c1-38-8-4-2-7(3-5-8)9-6-10(37-36-9)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-6H,1H3,(H,36,37) |
Clé InChI |
KITYPKVWCGBREZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


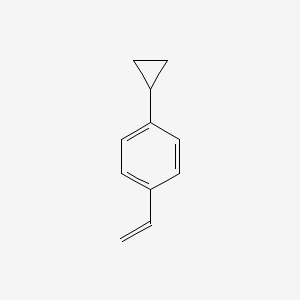
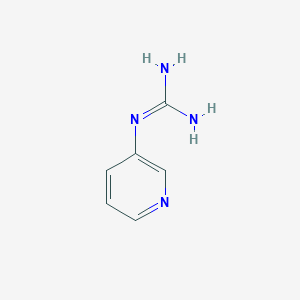


![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)

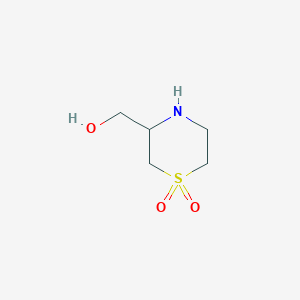
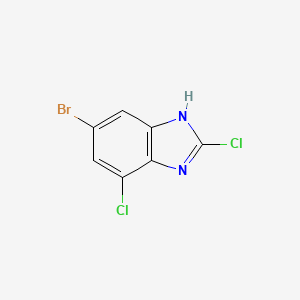

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


